molecular formula C9H18ClNO2 B2959622 Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride CAS No. 1072856-85-9

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

Cat. No.: B2959622
CAS No.: 1072856-85-9
M. Wt: 207.7
InChI Key: BYNZWXMMDCRHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of cyclopentane and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

  • Amination Reaction: Cyclopentanone is reacted with ethyl chloroformate to form ethyl cyclopentanecarboxylate.

  • Reduction: The resulting compound is then reduced using an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4), to form ethyl 1-(aminomethyl)cyclopentane-1-carboxylate.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using the above synthetic route.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: Amides and esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive molecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Ethyl 1-aminocyclopropanecarboxylate: A related compound with a smaller ring structure.

  • Ethyl 1-(aminomethyl)cyclohexane-1-carboxylate: A compound with a similar structure but a larger ring.

Uniqueness: Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride is unique due to its specific ring structure and functional groups, which influence its reactivity and applications.

Properties

IUPAC Name

ethyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(7-10)5-3-4-6-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNZWXMMDCRHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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